molecular formula C9H12FNO2 B13603528 I(2)-Amino-3-fluoro-4-methoxybenzeneethanol CAS No. 1094627-42-5

I(2)-Amino-3-fluoro-4-methoxybenzeneethanol

Cat. No.: B13603528
CAS No.: 1094627-42-5
M. Wt: 185.20 g/mol
InChI Key: WLYGTWXVCBIYEI-UHFFFAOYSA-N
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Description

2-amino-2-(3-fluoro-4-methoxyphenyl)ethan-1-ol is an organic compound with the molecular formula C9H12FNO2. It is a chiral molecule, often used in various chemical and pharmaceutical research applications. The compound is known for its unique structural features, which include an amino group, a fluoro-substituted aromatic ring, and a methoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-(3-fluoro-4-methoxyphenyl)ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methoxybenzaldehyde and glycine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.

Industrial Production Methods

In an industrial setting, the production of 2-amino-2-(3-fluoro-4-methoxyphenyl)ethan-1-ol may involve large-scale reactors and automated systems to control the reaction parameters. The use of advanced purification methods ensures the compound meets the required standards for pharmaceutical or research applications.

Chemical Reactions Analysis

Types of Reactions

2-amino-2-(3-fluoro-4-methoxyphenyl)ethan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives, which can be further utilized in different chemical and pharmaceutical applications.

Scientific Research Applications

2-amino-2-(3-fluoro-4-methoxyphenyl)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.

    Industry: It is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-amino-2-(3-fluoro-4-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol
  • 2-amino-2-(3-fluoro-5-methoxyphenyl)ethan-1-ol
  • 2-amino-2-(3-fluoro-2-methoxyphenyl)ethan-1-ol

Uniqueness

2-amino-2-(3-fluoro-4-methoxyphenyl)ethan-1-ol is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and biological activity. This makes it a valuable compound for research and development in various fields.

Properties

CAS No.

1094627-42-5

Molecular Formula

C9H12FNO2

Molecular Weight

185.20 g/mol

IUPAC Name

2-amino-2-(3-fluoro-4-methoxyphenyl)ethanol

InChI

InChI=1S/C9H12FNO2/c1-13-9-3-2-6(4-7(9)10)8(11)5-12/h2-4,8,12H,5,11H2,1H3

InChI Key

WLYGTWXVCBIYEI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(CO)N)F

Origin of Product

United States

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